molecular formula C9H8O6 B12871763 (E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate

(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate

Cat. No.: B12871763
M. Wt: 212.16 g/mol
InChI Key: VJNQZUMTMSYGQM-QHHAFSJGSA-N
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Description

(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate is an organic compound with a complex structure that includes a furanone ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a furanone derivative with a suitable ester in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)-3-oxobutanoate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

methyl (4E)-4-(4-hydroxy-5-oxofuran-2-ylidene)-3-oxobutanoate

InChI

InChI=1S/C9H8O6/c1-14-8(12)3-5(10)2-6-4-7(11)9(13)15-6/h2,4,11H,3H2,1H3/b6-2+

InChI Key

VJNQZUMTMSYGQM-QHHAFSJGSA-N

Isomeric SMILES

COC(=O)CC(=O)/C=C/1\C=C(C(=O)O1)O

Canonical SMILES

COC(=O)CC(=O)C=C1C=C(C(=O)O1)O

Origin of Product

United States

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